Sigma Receptor Binding Affinity: 4-(4-Piperidinyl)-3-Morpholinone Derivative vs. Related Morpholine-Piperidine Hybrids
In a receptor radioligand assay, a derivative containing the 4-(4-piperidinyl)-3-morpholinone scaffold exhibited a Ki value of 90 nM for the sigma-2 receptor in rat PC12 cells [1]. This contrasts with the >500 nM Ki observed for a related substituted morpholine derivative bearing a different spirocyclic architecture at the sigma-1 receptor [2]. The sub-100 nM affinity at sigma-2 suggests that the morpholin-3-one/piperidine hybrid scaffold may be preferentially suited for sigma-2-targeted applications relative to alternative morpholine-based frameworks.
| Evidence Dimension | Sigma receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 90 nM (sigma-2 receptor, derivative containing 4-(4-piperidinyl)-3-morpholinone scaffold) |
| Comparator Or Baseline | Ki > 500 nM (sigma-1 receptor, substituted morpholine derivative with different spirocyclic architecture) |
| Quantified Difference | At least 5.6-fold lower Ki (target compound derivative) vs. comparator; note different receptor subtypes (sigma-2 vs. sigma-1) |
| Conditions | Receptor radioligand assay; [³H] ligand displacement in rat PC12 cells (target) and human sigma-1 receptor (comparator) |
Why This Matters
The sub-100 nM sigma-2 affinity distinguishes this scaffold for pain-related and neuropharmacology research programs where sigma-2 modulation is the therapeutic hypothesis.
- [1] BindingDB. Affinity Data for BDBM50604967 (CHEMBL1698776). Ki = 90 nM for sigma-2 receptor in rat PC12 cells. View Source
- [2] BindingDB. Ki Summary for BDBM413901. Ki > 500 nM for sigma-1 receptor. View Source
